S-(4-Methylphenyl) 4-propoxybenzene-1-carbothioate
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Overview
Description
S-(4-Methylphenyl) 4-propoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methylphenyl) 4-propoxybenzene-1-carbothioate typically involves the reaction of 4-methylthiophenol with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methylphenyl) 4-propoxybenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
S-(4-Methylphenyl) 4-propoxybenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(4-Methylphenyl) 4-propoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methylphenyl) 4-methylbenzenecarbothioate
- 4-Methylpropiophenone
- 1-Methyl-4-propylbenzene
Uniqueness
S-(4-Methylphenyl) 4-propoxybenzene-1-carbothioate is unique due to its specific structural features, such as the presence of both a thioester group and a propoxy substituent on the aromatic ring
Properties
CAS No. |
62525-85-3 |
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Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 4-propoxybenzenecarbothioate |
InChI |
InChI=1S/C17H18O2S/c1-3-12-19-15-8-6-14(7-9-15)17(18)20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
InChI Key |
YHENOBXCDQLOJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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